![molecular formula C12H19FN4O B2472937 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine CAS No. 2101195-74-6](/img/structure/B2472937.png)
1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. Activation of the α7 nicotinic acetylcholine receptor leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. By blocking the α7 nicotinic acetylcholine receptor, 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine inhibits the downstream signaling pathways that are involved in various neurological processes.
Biochemical and Physiological Effects:
1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. It has also been shown to modulate the activity of various intracellular signaling pathways such as the Akt/mTOR pathway and the ERK pathway. In terms of physiological effects, 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various neurological processes. However, one limitation of using this compound is its potential off-target effects. It has been shown to interact with other receptors such as the 5-HT3 receptor and the GABA-A receptor, which may confound the results of experiments.
未来方向
There are several future directions for the study of 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. One direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Another direction is the development of more selective and potent antagonists of the α7 nicotinic acetylcholine receptor. Finally, the use of this compound in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
合成方法
The synthesis of 1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2-fluoroethyl isocyanate to form the corresponding urea derivative. This is followed by the reaction of the urea derivative with 4-amino-1H-pyrazole to give the final product.
科学研究应用
1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and attention. As such, this compound has been used to investigate the role of the α7 nicotinic acetylcholine receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism.
属性
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-9-3-2-5-16(7-9)12(18)11-10(14)8-17(15-11)6-4-13/h8-9H,2-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPAGVKFYXTSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)
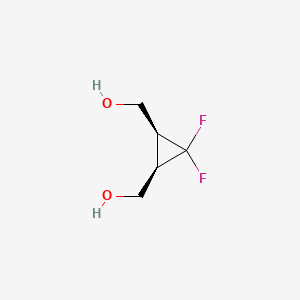
![2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2472861.png)

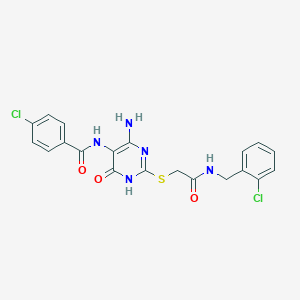
![4-(cyclohexylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2472866.png)
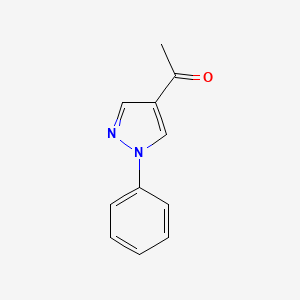

![4-(3,4-dimethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472870.png)
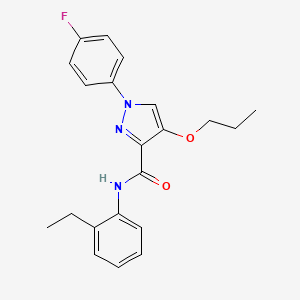
![7-(azepane-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2472872.png)
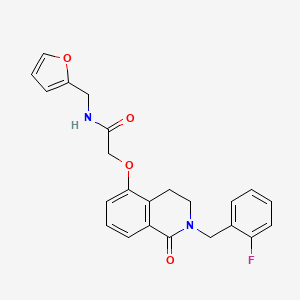
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2472877.png)